REACTION_CXSMILES
|
[C:1]1([N:7]=[C:8]=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:10][CH2:11][CH2:12][CH2:13][OH:14]>C1COCC1>[OH:14][CH2:13][CH2:12][CH2:11][NH:10][C:8]([NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[S:9]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=S
|
Name
|
|
Quantity
|
114.5 mg
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in aqueous HCl
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of preparative chromatography
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCNC(=S)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |